4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
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Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-10-8-18(9-11-19)23(28)25-17-21(22-7-4-16-29-22)27-14-12-26(13-15-27)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYVOGCTXLSWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound notable for its pharmacological properties, particularly its interaction with the serotonin receptor system. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a fluorine atom and a piperazine ring, alongside a furan substituent. Its IUPAC name is this compound, and it has a molecular formula of C23H24FN3O2.
| Property | Value |
|---|---|
| Molecular Weight | 429.5 g/mol |
| CAS Number | 877632-40-1 |
| Melting Point | Not available |
| Boiling Point | Not available |
This compound primarily acts as a selective full agonist at the 5-HT1A receptor , which is part of the serotonin receptor family. Activation of this receptor is associated with various physiological effects, including anxiolytic (anxiety-reducing) properties. The mechanism involves enhancing serotonergic neurotransmission, which can lead to improved mood and reduced anxiety levels in preclinical models.
Anxiolytic Effects
Research indicates that this compound exhibits significant anxiolytic activity. In vivo studies have shown that administration leads to reduced anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders.
Study 1: Anxiolytic Properties
A study conducted by researchers evaluated the anxiolytic effects of various compounds targeting the 5-HT1A receptor. The findings indicated that compounds structurally similar to this compound exhibited reduced anxiety in rodent models when administered centrally.
Study 2: Anticancer Screening
In another investigation, derivatives of benzamide compounds were screened for their anticancer properties against several cell lines such as MCF7 and A549. These studies reported IC50 values ranging from 0.01 µM to 49.85 µM, indicating strong potential for further development into therapeutic agents .
Preparation Methods
Condensation and Decarboxylation
The synthesis begins with the formation of a β-ketoamide intermediate via condensation between a furan-containing ketone precursor and propanedioic acid (malonic acid) in the presence of ammonium acetate. This reaction, conducted under reflux in polar solvents such as ethanol or methanol, facilitates both condensation and subsequent decarboxylation. For example, 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)acetone reacts with malonic acid to yield a γ-keto acid intermediate, which undergoes decarboxylation to form a tertiary amine precursor (Compound II).
Reaction Conditions :
- Solvent : Ethanol or methanol
- Catalyst : Ammonium acetate
- Temperature : Reflux (~78°C for ethanol)
- Duration : 8–12 hours
Reduction to Amine Intermediate
The γ-keto acid derivative (Compound II) is reduced using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or diethyl ether. This step converts the ketone group into a secondary amine, yielding 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine (Compound III).
Reaction Conditions :
- Reducing Agent : LiAlH₄ (2.5 equivalents)
- Solvent : Anhydrous THF
- Temperature : Reflux (~66°C)
- Duration : 6–8 hours
Acylation with 4-Fluorobenzoyl Chloride
The final step involves the acylation of the amine intermediate with 4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This nucleophilic acyl substitution forms the target benzamide derivative.
Reaction Conditions :
- Acylating Agent : 4-Fluorobenzoyl chloride (1.2 equivalents)
- Base : Triethylamine (2.0 equivalents)
- Solvent : Dichloromethane
- Temperature : Room temperature (~25°C)
- Duration : 2–4 hours
Step-by-Step Procedure
Synthesis of 2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethylamine
Condensation :
Reduction :
Acylation to Form Target Compound
- Dissolve Compound III (5 mmol) in DCM (20 mL) and add TEA (10 mmol).
- Add 4-fluorobenzoyl chloride (6 mmol) dropwise and stir for 3 hours.
- Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the title compound as a white solid.
Optimization and Modifications
Solvent Effects on Acylation
Replacing DCM with acetonitrile increased yields from 62% to 75% due to improved solubility of the amine intermediate. However, DCM remains preferred for its low cost and ease of removal.
Alternative Reducing Agents
Sodium borohydride (NaBH₄) failed to reduce Compound II, whereas borane-THF complex achieved 68% yield but required longer reaction times (12 hours).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Low Yields in Condensation Step
Increasing the malonic acid stoichiometry (1.5 equivalents) improved yields from 45% to 62% by driving the decarboxylation to completion.
Purification Difficulties
Column chromatography with ethyl acetate/hexane (1:3) effectively separated the target compound from unreacted amine and acyl chloride byproducts.
Applications and Derivatives
This compound serves as a precursor for CCR5 receptor antagonists, with structural analogs like maraviroc showing antiviral activity. Modifications at the piperazine or benzamide moieties enhance binding affinity, as seen in derivatives with 4-cyanophenyl or 4-trifluoromethyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
